molecular formula C26H45NO7S B116893 Acide tauromuricholique CAS No. 25696-60-0

Acide tauromuricholique

Numéro de catalogue: B116893
Numéro CAS: 25696-60-0
Poids moléculaire: 515.7 g/mol
Clé InChI: XSOLDPYUICCHJX-UZUDEGBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’acide tauro-ω-muricholique (sel de sodium) est une forme conjuguée à la taurine de l’acide biliaire secondaire ω-muricholique. C’est un acide biliaire libéré par le foie et généralement utilisé dans les études de cholestase. Ce composé est connu pour son rôle d’antagoniste compétitif et réversible du récepteur X des farnésols (FXR), qui est impliqué dans la régulation et le métabolisme des acides biliaires .

Applications De Recherche Scientifique

Tauro-ω-muricholic Acid (sodium salt) has a wide range of scientific research applications:

Mécanisme D'action

L’acide tauro-ω-muricholique (sel de sodium) exerce ses effets en agissant comme un antagoniste compétitif et réversible du récepteur X des farnésols (FXR). Ce récepteur est impliqué dans la régulation de la synthèse, du transport et du métabolisme des acides biliaires. En inhibant le FXR, l’acide tauro-ω-muricholique (sel de sodium) peut moduler les taux d’acides biliaires et influencer diverses voies métaboliques [3][3].

Composés similaires :

Unicité : L’acide tauro-ω-muricholique (sel de sodium) est unique en raison de sa conjugaison spécifique avec l’acide ω-muricholique et de son rôle d’acide biliaire prédominant dans certaines conditions physiologiques, telles que la septicémie néonatale. Sa capacité à agir comme antagoniste du FXR le distingue également des autres acides biliaires .

Safety and Hazards

Tauro-alpha-muricholic acid may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, may cause eye irritation, and may be harmful if swallowed .

Orientations Futures

Bile acids and their signaling pathways, including those involving Tauro-alpha-muricholic acid, are increasingly recognized as potential therapeutic targets for cholestatic and metabolic liver diseases . The interactions between bile acids and the gut microbiome are of particular interest, and modulating these interactions may be beneficial for cholestatic and metabolic liver diseases .

Analyse Biochimique

Biochemical Properties

Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, tauromuricholic acid inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.

Cellular Effects

Tauromuricholic acid influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, tauromuricholic acid can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.

Molecular Mechanism

At the molecular level, tauromuricholic acid exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, tauromuricholic acid inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tauromuricholic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that tauromuricholic acid can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .

Dosage Effects in Animal Models

The effects of tauromuricholic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, tauromuricholic acid may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

Tauromuricholic acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .

Transport and Distribution

Within cells and tissues, tauromuricholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .

Subcellular Localization

Tauromuricholic acid is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide tauro-ω-muricholique (sel de sodium) est synthétisé par la conjugaison de l’acide ω-muricholique avec la taurine. Le processus implique la conversion enzymatique de l’acide β-muricholique par divers micro-organismes de la flore intestinale, y compris Clostridium .

Méthodes de production industrielle : La production industrielle de l’acide tauro-ω-muricholique (sel de sodium) implique l’extraction de l’acide ω-muricholique de la bile, suivie de sa conjugaison avec la taurine dans des conditions contrôlées. Le produit est ensuite purifié pour atteindre des niveaux de pureté élevés, généralement supérieurs à 95 % .

Types de réactions :

    Oxydation : L’acide tauro-ω-muricholique (sel de sodium) peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

    Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .

4. Applications de la recherche scientifique

L’acide tauro-ω-muricholique (sel de sodium) a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tauro-alpha-muricholic acid involves the addition of a taurine group to alpha-muricholic acid.", "Starting Materials": [ "Alpha-muricholic acid", "Taurine", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Methanol (MeOH)", "Acetonitrile (CH3CN)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Dissolve alpha-muricholic acid in DMF", "Add DCC and DIPEA to the solution to activate the carboxylic acid group", "Dissolve taurine in DMF and add to the solution", "Stir the reaction mixture at room temperature for several hours", "Filter the mixture to remove dicyclohexylurea byproduct", "Concentrate the filtrate under reduced pressure", "Dissolve the residue in chloroform and wash with water", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Dissolve the crude product in MeOH and add NaOH solution", "Stir the reaction mixture at room temperature for several hours", "Acidify the mixture with dilute HCl to obtain the final product, Tauro-alpha-muricholic acid" ] }

Numéro CAS

25696-60-0

Formule moléculaire

C26H45NO7S

Poids moléculaire

515.7 g/mol

Nom IUPAC

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1

Clé InChI

XSOLDPYUICCHJX-UZUDEGBHSA-N

SMILES isomérique

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

SMILES canonique

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

25696-60-0

Description physique

Solid

Synonymes

T-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 5
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 6
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.